molecular formula C17H17ClN2O2 B2878184 N1-(2-chlorobenzyl)-N2-phenethyloxalamide CAS No. 904219-31-4

N1-(2-chlorobenzyl)-N2-phenethyloxalamide

Cat. No.: B2878184
CAS No.: 904219-31-4
M. Wt: 316.79
InChI Key: YGBWSSAWHKOWIB-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-phenethyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 2-chlorobenzyl group and a phenethyl group attached to an oxalamide core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-phenethyloxalamide typically involves the reaction of 2-chlorobenzylamine with phenethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide compound. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Catalyst: No specific catalyst is required, but the reaction may be facilitated by the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-phenethyloxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N1-(2-chlorobenzyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:

    N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide: Similar structure but with a cyclopropyl group, which may impart different chemical and biological properties.

    N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide:

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)12-20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBWSSAWHKOWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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